molecular formula C11H10Cl2N2O B12776475 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)- CAS No. 27646-28-2

1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)-

Cat. No.: B12776475
CAS No.: 27646-28-2
M. Wt: 257.11 g/mol
InChI Key: UKVLTPAGJIYSGN-LLVKDONJSA-N
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Description

1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)- is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a dichlorophenyl group and an imidazole ring, which are connected via an ethanol moiety

Preparation Methods

The synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorophenyl and imidazole derivatives.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow processes, optimization of reaction parameters, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups using nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and time are optimized based on the desired product.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with different functional groups.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, including signal transduction, metabolic pathways, and gene expression, resulting in its observed biological effects.

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)- can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Other imidazole derivatives, such as 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone and 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethane, share structural similarities but differ in their functional groups and chemical properties.

    Uniqueness: The presence of the ethanol moiety in 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)- imparts unique chemical reactivity and potential biological activities, distinguishing it from other related compounds.

Properties

CAS No.

27646-28-2

Molecular Formula

C11H10Cl2N2O

Molecular Weight

257.11 g/mol

IUPAC Name

(1S)-1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanol

InChI

InChI=1S/C11H10Cl2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7,11,16H,6H2/t11-/m1/s1

InChI Key

UKVLTPAGJIYSGN-LLVKDONJSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)[C@@H](CN2C=CN=C2)O

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)O

Origin of Product

United States

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